molecular formula C16H26O3 B12666716 3-tert-Dodecenyldihydrofuran-2,5-dione CAS No. 87173-76-0

3-tert-Dodecenyldihydrofuran-2,5-dione

Cat. No.: B12666716
CAS No.: 87173-76-0
M. Wt: 266.38 g/mol
InChI Key: UQQHQORGQYLWON-UHFFFAOYSA-N
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Description

3-tert-Dodecenyldihydrofuran-2,5-dione is an organic compound with the molecular formula C16H26O3 It is a derivative of dihydrofuran and is characterized by the presence of a dodecenyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Dodecenyldihydrofuran-2,5-dione typically involves the reaction of a suitable dodecenyl precursor with dihydrofuran-2,5-dione under controlled conditions. One common method involves the use of a Grignard reagent derived from dodecenyl bromide, which reacts with dihydrofuran-2,5-dione in the presence of a catalyst such as copper(I) iodide. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, and at a temperature range of 0-25°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, purification steps such as distillation or chromatography are employed to isolate the desired product from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

3-tert-Dodecenyldihydrofuran-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The dodecenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are employed under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-tert-Dodecenyldihydrofuran-2,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-tert-Dodecenyldihydrofuran-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-tert-Dodecenylfuran-2,5-dione
  • 3-tert-Dodecenyl-2,5-dihydroxyfuran
  • 3-tert-Dodecenyl-2,5-dioxofuran

Uniqueness

3-tert-Dodecenyldihydrofuran-2,5-dione is unique due to its specific dodecenyl substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

87173-76-0

Molecular Formula

C16H26O3

Molecular Weight

266.38 g/mol

IUPAC Name

3-(2-methylundec-2-en-3-yl)oxolane-2,5-dione

InChI

InChI=1S/C16H26O3/c1-4-5-6-7-8-9-10-13(12(2)3)14-11-15(17)19-16(14)18/h14H,4-11H2,1-3H3

InChI Key

UQQHQORGQYLWON-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=C(C)C)C1CC(=O)OC1=O

Origin of Product

United States

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